molecular formula C11H6F3N3O B2636888 (((4-(Trifluoromethoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile CAS No. 934094-30-1

(((4-(Trifluoromethoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile

Cat. No.: B2636888
CAS No.: 934094-30-1
M. Wt: 253.184
InChI Key: ROQVKWFXLZANHM-UHFFFAOYSA-N
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Description

(((4-(Trifluoromethoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile is a versatile chemical compound with a unique structure that enables its application in various fields such as drug discovery, materials science, and nanotechnology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((4-(Trifluoromethoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile typically involves the reaction of 4-(trifluoromethoxy)aniline with suitable methylene and dicarbonitrile precursors under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

(((4-(Trifluoromethoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The trifluoromethoxy group can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the nitrile groups.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxy-substituted quinones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

(((4-(Trifluoromethoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile is used in various scientific research applications:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of (((4-(Trifluoromethoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance binding affinity to certain proteins or enzymes, influencing their activity. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-containing molecules such as trifluoromethylsilane, sodium trifluoroacetate, and trifluoromethanesulfonyl chloride .

Properties

IUPAC Name

2-[[4-(trifluoromethoxy)anilino]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3O/c12-11(13,14)18-10-3-1-9(2-4-10)17-7-8(5-15)6-16/h1-4,7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQVKWFXLZANHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=C(C#N)C#N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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